Silicon dioxide is classified as an oxide of silicon and can be found in various natural forms such as quartz, sand, and opal. It is categorized into two main types:
Silicon dioxide is widely utilized across various industries due to its abundance and versatility.
The synthesis of silicon dioxide can be achieved through several methods:
Silicon dioxide has a tetrahedral molecular structure where each silicon atom is covalently bonded to four oxygen atoms. In crystalline forms like quartz, these tetrahedra are linked together through shared oxygen atoms, forming a three-dimensional network. The bond angles between the silicon-oxygen-silicon connections are approximately 109.5 degrees .
The structural arrangement leads to distinct physical properties:
Silicon dioxide participates in various chemical reactions:
These reactions are crucial for synthesizing various silica-based materials.
The mechanism of action for silicon dioxide primarily involves its interaction with water and other chemicals during synthesis processes. In sol-gel chemistry, for instance, the hydrolysis step leads to the formation of silanol groups that subsequently condense into siloxane networks. This process is influenced by factors such as pH, temperature, and the presence of catalysts .
Silicon dioxide exhibits several notable physical and chemical properties:
Silicon dioxide has extensive applications across various fields:
Silicon dioxide (SiO₂) exhibits remarkable polymorphism, with its crystalline forms classified primarily by their formation conditions and crystal structures. The primary polymorphs include:
Quartz: The most thermodynamically stable form under ambient conditions. It exists as α-quartz (low-temperature trigonal structure) and β-quartz (high-temperature hexagonal structure). The α- to β-quartz transition occurs abruptly at 573°C, accompanied by a modest volume expansion of 0.8–1.3% [1] [8]. Quartz features a three-dimensional network of corner-sharing SiO₄ tetrahedra with an average Si–O–Si bond angle of 144° and Si–O bond length of 161 pm [1] [7].
Cristobalite: A high-temperature polymorph stable above 1250°C, with a tetragonal structure. It displays a reversible displacive transition at 260°C between its α (tetragonal) and β (cubic) forms, accompanied by a 2.0–2.8% volume change [1] [8]. Cristobalite has a more open structure than quartz, with Si–O–Si angles ranging up to 180° [1].
Tridymite: Forms metastably at temperatures above 870°C, exhibiting orthorhombic symmetry. Its complex structure contains rings of six SiO₄ tetrahedra, with Si–O bond lengths varying between 154–171 pm and Si–O–Si angles as low as 140° [1] [8].
Table 1: Structural Parameters of Principal SiO₂ Polymorphs [1] [7] [8]
Polymorph | Crystal System | Stability Range | Density (g/cm³) | Si–O Bond Length (pm) | Si–O–Si Angle (°) |
---|---|---|---|---|---|
α-Quartz | Trigonal | < 573°C | 2.648 | 161 | 144 |
β-Quartz | Hexagonal | 573–870°C | 2.533 | Similar to α-quartz | Similar to α-quartz |
α-Cristobalite | Tetragonal | > 1250°C | 2.334 | 154–171 | 146–180 |
β-Cristobalite | Cubic | > 260°C (from α) | 2.29 | Similar to α-cristobalite | Similar to α-cristobalite |
Tridymite | Orthorhombic | Metastable >870°C | 2.265 | 154–171 | 140–180 |
High-pressure polymorphs include:
Amorphous SiO₂ lacks long-range periodicity but maintains short-range order identical to crystalline forms. The fundamental structural unit remains the SiO₄ tetrahedron, where each silicon atom bonds covalently to four oxygen atoms at approximately 162 pm, with O–Si–O bond angles near the ideal tetrahedral angle of 109° [5] [6]. The connectivity between tetrahedra occurs through bridging oxygen atoms, forming a continuous random network (CRN).
Key characteristics include:
Table 2: Comparison of Amorphous and Crystalline SiO₂ Structures [1] [5] [6]
Property | Crystalline SiO₂ (α-Quartz) | Amorphous SiO₂ |
---|---|---|
Long-range order | Periodic arrangement | Absent |
Short-range order | Tetrahedral coordination | Tetrahedral coordination |
Density (g/cm³) | 2.648 | 2.196 (typical) |
Si–O–Si angle | 144° (fixed) | 120°–180° (variable) |
Ring structure | Defined 6-membered rings | Random mixture |
Thermal conductivity (W/m·K) | 12 (∥c-axis), 6.8 (⊥c-axis) | 1.4 |
The tetrahedral coordination of silicon by oxygen underpins SiO₂'s structural chemistry. Molecular dynamics (MD) simulations reveal:
SiO₂ undergoes complex phase transitions governed by temperature and pressure:
Kinetic barriers: The quartz→tridymite transition is kinetically hindered below 1250°C, often favoring direct transformation to cristobalite [8]
Pressure-induced transitions:
Stishovite → CaCl₂-type structure above 50 GPa
Thermodynamic anomalies: Molten SiO₂ exhibits water-like anomalies including:
Table 3: SiO₂ Phase Transitions and Stability Fields [1] [4] [8]
Transition | Conditions | Volume Change | Nature |
---|---|---|---|
β-quartz ⇌ α-quartz | 573°C at ambient pressure | 0.8–1.3% | Reconstructive |
α-quartz → α-cristobalite | >1250°C, ambient pressure | 17.4% | Reconstructive |
α-cristobalite ⇌ β-cristobalite | 260°C, ambient pressure | 2.0–2.8% | Displacive |
Quartz → Coesite | 2–3 GPa, 500–800°C | ~10% decrease | Reconstructive |
Coesite → Stishovite | 8–10 GPa, >1000°C | Additional densification | Reconstructive |
Defects significantly influence SiO₂'s functional properties:
Non-bridging oxygen hole centers (NBOHC): Occur when strained Si–O bonds break, generating dangling bonds with unpaired electrons [5].
Interface defects: The Si/SiO₂ interface in electronic devices contains defects including:
Suboxide states: Si⁺¹, Si⁺², and Si⁺³ species instead of fully oxidized Si⁺⁴, creating electronic states in the bandgap [5].
Structural modifications:
Table 4: Common Defects in Silicon Dioxide Lattices [5]
Defect Type | Atomic Structure | Electronic Impact |
---|---|---|
Oxygen vacancy (E' center) | Silicon dangling bond (≡Si•) | Deep electron trap (≈6 eV below conduction band) |
Non-bridging oxygen (NBOHC) | ≡Si–O• (oxygen dangling bond) | Deep hole trap (≈4.8 eV above valence band) |
Peroxy linkage | Si–O–O–Si bond | Neutral defect, precursor to oxygen vacancies |
Pb center | ≡Si• at Si/SiO₂ interface | Interface state, recombination center |
Suboxide transition layer | Siⁿ⁺ (n=1,2,3) at interface | Bandgap states affecting carrier mobility |
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